2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine
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Overview
Description
2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are used as scaffolds in the development of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrole derivative with an acyl (bromo)acetylene under solid alumina at room temperature to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide in chloroform under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include aldehydes, ketones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . This can lead to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide.
Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures, such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole.
Uniqueness
2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(3-propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H19N3/c1-2-4-9-10(6-7-12)13-14-8-3-5-11(9)14/h2-8,12H2,1H3 |
InChI Key |
KPSQNJIUOLYWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCN2N=C1CCN |
Origin of Product |
United States |
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